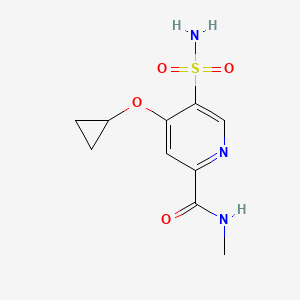
4-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol It is known for its unique structure, which includes a cyclopropoxy group, a methyl group, and a sulfamoyl group attached to a picolinamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Picolinamide Backbone:
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a sulfonation reaction, where a suitable sulfonating agent is used to attach the sulfamoyl group to the picolinamide backbone.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.
科学的研究の応用
4-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 4-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Cyclopropoxy-N-methyl-4-sulfamoylpicolinamide: This compound has a similar structure but with the positions of the cyclopropoxy and sulfamoyl groups reversed.
4-Cyclopropoxy-5-sulfamoylpicolinamide: Another similar compound with a slight variation in the structure.
Uniqueness
4-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C10H13N3O4S |
|---|---|
分子量 |
271.30 g/mol |
IUPAC名 |
4-cyclopropyloxy-N-methyl-5-sulfamoylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O4S/c1-12-10(14)7-4-8(17-6-2-3-6)9(5-13-7)18(11,15)16/h4-6H,2-3H2,1H3,(H,12,14)(H2,11,15,16) |
InChIキー |
MFNDHPFYLPDABV-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NC=C(C(=C1)OC2CC2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


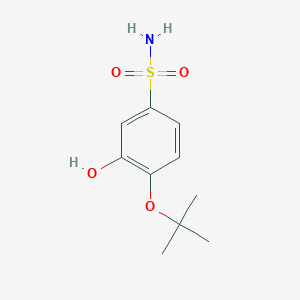

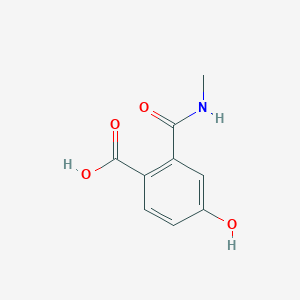
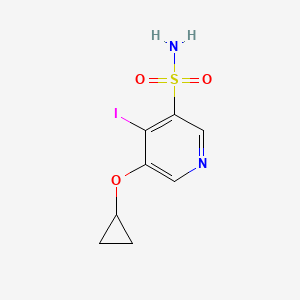
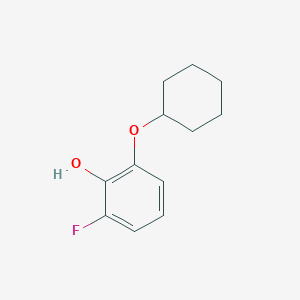
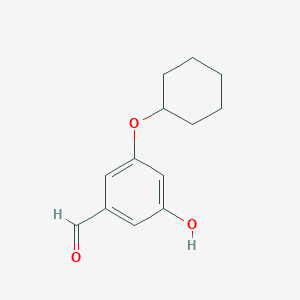


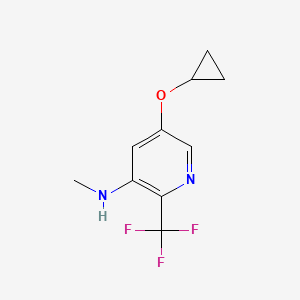
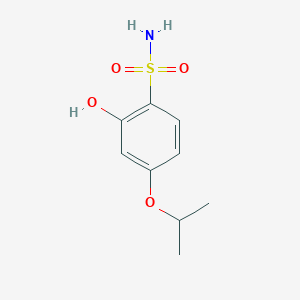
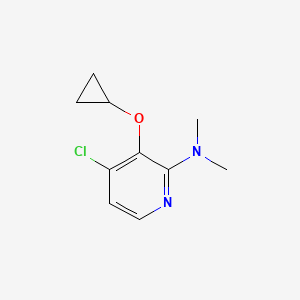
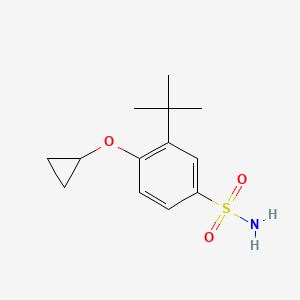
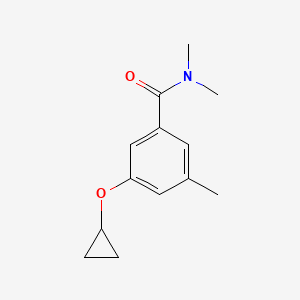
![[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14835116.png)
